Enhanced Antiproliferative Potency Over the Natural Isoflavone Scaffold Daidzein
While direct data for the morpholino compound is not available, a key structural analog, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43), provides a quantitative benchmark for the 3-(4-chlorophenyl)chromen-4-one scaffold. CPEO-43, which differs only in its 7-position basic amine (piperazine vs. morpholine), demonstrated a dramatic increase in antiproliferative activity compared to the natural isoflavone starting scaffold daidzein (DAI) in MTT assays [1].
| Evidence Dimension | Cytotoxicity (Growth inhibition) |
|---|---|
| Target Compound Data | For CPEO-43: A549 cells IC50 = 2.51 µM; HCT116 cells IC50 = 0.87 µM [1] |
| Comparator Or Baseline | Daidzein (DAI) at 10 µM: A549 inhibition = 4.4%; HCT116 inhibition = 5.6% [1] |
| Quantified Difference | CPEO-43 achieved >58% inhibition at 10 µM in A549 cells where DAI showed only 4.4% inhibition; IC50 values for CPEO-43 are in the low micromolar range, whereas DAI is essentially inactive [1]. |
| Conditions | MTT assay; A549 lung adenocarcinoma and HCT116 colon carcinoma cell lines [1] |
Why This Matters
This data confirms that the introduction of the 7-(aminoalkoxy) side chain onto the 3-(4-chlorophenyl)chromen-4-one core, as present in the target compound, is essential for anticancer activity, providing a clear performance advantage over the unsubstituted natural scaffold.
- [1] Synthetic and analytical method establishment of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one. (2022). DOAJ. View Source
